BenchChemオンラインストアへようこそ!

4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Physicochemical profiling Drug-likeness prediction Library design

4-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 921920-53-8, MF: C19H13BrN2O4S, MW: 445.29 g/mol) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine sulfonamide class. This compound features a privileged tricyclic dibenzo-oxazepine core, which is recognized for its capacity to engage diverse biological targets including GPCRs, nuclear receptors, and epigenetic enzymes.

Molecular Formula C19H13BrN2O4S
Molecular Weight 445.29
CAS No. 921920-53-8
Cat. No. B2757045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
CAS921920-53-8
Molecular FormulaC19H13BrN2O4S
Molecular Weight445.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H13BrN2O4S/c20-12-5-8-14(9-6-12)27(24,25)22-13-7-10-17-15(11-13)19(23)21-16-3-1-2-4-18(16)26-17/h1-11,22H,(H,21,23)
InChIKeyLJHNYFJVJJJGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 921920-53-8): Procurement-Ready Chemical Profile for Screening Library Selection


4-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 921920-53-8, MF: C19H13BrN2O4S, MW: 445.29 g/mol) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine sulfonamide class . This compound features a privileged tricyclic dibenzo-oxazepine core, which is recognized for its capacity to engage diverse biological targets including GPCRs, nuclear receptors, and epigenetic enzymes [1]. The molecule is primarily utilized as a research tool and screening compound in early-stage drug discovery, with documented availability through multiple commercial suppliers at purities typically ≥95% . Its structural architecture combines a hydrogen-bond-donating sulfonamide linker with a 4-bromophenyl substituent, creating a distinct pharmacophoric pattern within this compound family.

Why 4-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Cannot Be Replaced by Off-the-Shelf Dibenzo-Oxazepine Analogs


Substituting this compound with superficially similar dibenzo[b,f][1,4]oxazepine sulfonamides—such as the 4-ethyl, 4-fluoro, or N-methylated analogs—introduces significant alterations in molecular recognition, physicochemical properties, and target engagement profiles . The 4-bromo substituent contributes unique steric bulk (van der Waals volume ~25.8 ų vs. ~21.3 ų for 4-ethyl and ~17.0 ų for 4-fluoro), halogen bonding potential, and electronic effects that collectively influence both binding affinity and selectivity across biological targets [1]. Critically, the unsubstituted N10 position of the oxazepine core (i.e., the absence of an N-methyl or N-ethyl group) distinguishes this compound from its N10-alkylated counterparts, whose altered hydrogen-bonding capacity and conformational preferences can drastically shift pharmacological profiles [2]. Generic substitution without controlled comparative data therefore risks irreproducible screening outcomes and wasted procurement resources.

Quantitative Differentiation Evidence for 4-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Against Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation from 4-Ethyl and 4-Fluoro Benzenesulfonamide Analogs

The target compound (MW: 445.29 g/mol; cLogP ~3.8) exhibits systematically higher molecular weight and lipophilicity compared to its closest 4-substituted benzenesulfonamide analogs, specifically 4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (MW: 408.47 g/mol; cLogP ~3.2) and 4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (MW: 398.41 g/mol; cLogP ~2.9) . These differences place the 4-bromo analog in a distinct property space that favors membrane permeability while maintaining solubility within acceptable ranges, based on calculated physicochemical parameters [1].

Physicochemical profiling Drug-likeness prediction Library design

4-Bromo Substituent Enables Halogen Bonding Interactions Absent in 4-Ethyl, 4-Fluoro, and 4-Methoxy Analogs

The 4-bromophenyl group introduces a σ-hole halogen bonding donor capability that is structurally absent in the 4-ethyl (alkyl), 4-fluoro (weak σ-hole), and 4-methoxy (H-bond acceptor) substituted analogs of this compound series [1]. Quantitative analysis of halogen bonding propensity shows that 4-bromophenyl sulfonamides exhibit a calculated σ-hole potential of approximately +8 to +12 kcal/mol on the bromine atom, compared to negligible values for 4-ethyl and 4-methoxy substituents, enabling orthogonal interactions with backbone carbonyl oxygens or π-systems in target proteins [2]. This interaction mode has been structurally validated in halogenated sulfonamide co-crystal structures, where 4-bromo substituents participate in C–Br···O=C halogen bonds with typical distances of 2.8–3.2 Å, contributing 1–3 kcal/mol of additional binding energy [3].

Halogen bonding Structure-based design Selectivity engineering

Unsubstituted N10 Position Confers Differential Hydrogen Bond Donor Capacity Versus N10-Methylated and N10-Ethylated Analogs

The target compound retains a secondary amide NH at the N10 position of the dibenzo-oxazepine core (lactam NH), which is absent in N10-methyl (CAS 922009-90-3, MW: 459.31 g/mol) and N10-ethyl analogs where this position is alkylated, eliminating a hydrogen bond donor . Published GPCR binding data for the broader dibenzo[b,f][1,4]oxazepine class demonstrate that N10 substitution patterns significantly modulate receptor subtype selectivity: N10-unsubstituted analogs preferentially engage H1R and 5-HT2AR, while N10-alkylated variants show enhanced H4R affinity, with pKi shifts of up to 1.5 log units depending on the substitution [1]. Although direct comparative binding data for this specific compound against its N10-alkylated analogs is not publicly available, the class-level SAR trend is well-established across multiple chemotypes [2].

Hydrogen bonding Target engagement GPCR pharmacology

Sulfonamide NH Acidity and Carbonic Anhydrase Inhibition Potential Differentiated from Amide-Linked Analogs

The benzenesulfonamide moiety in the target compound provides a deprotonatable sulfonamide NH (calculated pKa ~9.5–10.5) capable of coordinating the active-site zinc ion in carbonic anhydrase isoforms, a property entirely absent in the corresponding benzamide analog 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS not provided; MW: 409.24 g/mol) . Literature on structurally related unsubstituted phenyl sulfonamide-based [1,4]oxazepines reports potent inhibition of human carbonic anhydrase isoforms (hCA II, hCA IX, hCA XII) with Ki values in the low nanomolar to sub-nanomolar range, consistent with the sulfonamide zinc-binding mechanism [1]. The amide analog fundamentally lacks this zinc-coordinating capacity, making the sulfonamide compound the exclusive choice for any assay involving carbonic anhydrase or other zinc-dependent targets [2].

Carbonic anhydrase inhibition Sulfonamide pharmacophore Zinc-binding group

Commercial Availability and Purity Benchmarking Against N10-Substituted and 8,10-Dimethyl Analogs

The target compound (CAS 921920-53-8) is commercially available from multiple suppliers at a standard purity of ≥95% (HPLC), with typical catalog pricing accessible for screening-scale quantities (1–50 mg) . In comparison, the closest structural analog 4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922089-88-1, MW: 473.34 g/mol) is listed at comparable purity levels but with higher molecular weight (+28.05 g/mol) and limited supplier availability, typically from fewer than three vendors . The 4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (CAS 922009-90-3) analog is available from a similar number of suppliers but at a 14.02 g/mol higher MW, which may impact solubility and permeability profiles in screening assays .

Procurement Supplier comparison Compound quality

Optimal Procurement and Deployment Scenarios for 4-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Based on Differential Evidence


GPCR Panel Screening Requiring N10-Unsubstituted Dibenzo-Oxazepine Chemotypes

When assembling a focused screening library targeting aminergic GPCRs (H1R, H4R, 5-HT2AR, D2), this compound provides the N10-unsubstituted secondary amide pharmacophore that is structurally absent in N10-alkylated analogs [1]. Class-level SAR evidence indicates that the N10-H donor significantly influences receptor subtype selectivity profiles; procuring this specific chemotype ensures that the screening collection samples the complete hydrogen-bond-donor diversity of the dibenzo-oxazepine scaffold, rather than being biased toward N10-alkylated variants that preferentially engage different receptor subtypes [2].

Halogen Bond-Enabled Fragment-Based Drug Discovery Against Targets with Suitable Acceptor Sites

For structure-based design campaigns targeting proteins with backbone carbonyl-rich binding pockets (e.g., kinases, proteases), the 4-bromophenyl substituent offers halogen bonding capability that is absent in the 4-ethyl, 4-fluoro, and 4-methoxy analog series [1]. The σ-hole on bromine can contribute 1–3 kcal/mol of additional binding energy through C–Br···O=C interactions, providing a measurable affinity advantage that can be exploited in fragment elaboration or in the optimization of lead-like compounds [2]. This makes the compound a strategic procurement choice for halogen-bond-guided medicinal chemistry programs.

Carbonic Anhydrase or Zinc-Metalloenzyme Inhibitor Screening

The benzenesulfonamide moiety provides the zinc-coordinating pharmacophore essential for carbonic anhydrase inhibition, a feature entirely absent in the corresponding benzamide analog [1]. Published data on structurally related [1,4]oxazepine sulfonamides demonstrate potent inhibition of therapeutically relevant human carbonic anhydrase isoforms (hCA II, IX, XII) with Ki values in the nanomolar range [2]. Researchers targeting CA-dependent pathologies (glaucoma, cancer, edema) should prioritize this sulfonamide over amide analogs to avoid false-negative screening outcomes.

Physicochemical Property-Based Library Design Requiring Differentiated MW and Lipophilicity

With a molecular weight of 445.29 g/mol and cLogP of ~3.8, this compound occupies a distinct property space compared to the 4-ethyl (408.47 g/mol; cLogP ~3.2) and 4-fluoro (398.41 g/mol; cLogP ~2.9) analogs [1]. This differentiation is valuable for constructing screening libraries that sample diverse physicochemical profiles within a single chemotype, enabling the assessment of property-activity relationships. The compound's higher lipophilicity may also confer advantages in cell-based assays requiring enhanced membrane permeability [2].

Quote Request

Request a Quote for 4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.